(S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate
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Overview
Description
(S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate is a heterocyclic compound that features a unique structure combining elements of pyrazine and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amino alcohols with di-tert-butyl dicarbonate (Boc2O) under controlled conditions . The reaction conditions often require the use of catalysts such as ruthenium or gold complexes to facilitate the formation of the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazine ring, often facilitated by bases or acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases/Acids: Sodium hydroxide, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A simpler analog with similar structural features but lacking the pyrazine ring.
1,3-Oxazine: Another related compound with different ring fusion and substitution patterns.
Uniqueness
(S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate is unique due to its combined pyrazine and oxazine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20N2O4 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
tert-butyl (9aS)-4-oxo-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)13-4-5-14-9(6-13)7-17-8-10(14)15/h9H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
GUKNFXRSSGYLPU-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2[C@@H](C1)COCC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)COCC2=O |
Origin of Product |
United States |
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